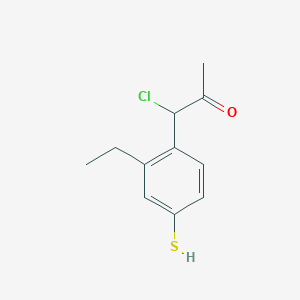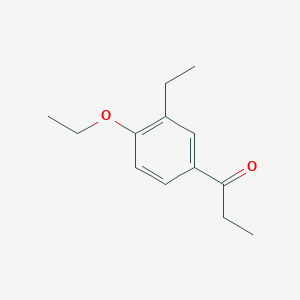
1-(4-Ethoxy-3-ethylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxy-3-ethylphenyl)propan-1-one is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by the presence of an ethoxy group and an ethyl group attached to a phenyl ring, which is further connected to a propanone moiety. It is used in various chemical applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 1-(4-Ethoxy-3-ethylphenyl)propan-1-one typically involves the alkylation of 4-ethoxyacetophenone with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-(4-Ethoxy-3-ethylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Aplicaciones Científicas De Investigación
1-(4-Ethoxy-3-ethylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxy-3-ethylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.
Comparación Con Compuestos Similares
1-(4-Ethoxy-3-ethylphenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Methoxy-3-ethylphenyl)propan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Ethoxyphenyl)propan-1-one: Lacks the ethyl group on the phenyl ring.
1-(4-Ethoxy-3-methylphenyl)propan-1-one: Contains a methyl group instead of an ethyl group on the phenyl ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their influence on its chemical and biological properties.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1-(4-ethoxy-3-ethylphenyl)propan-1-one |
InChI |
InChI=1S/C13H18O2/c1-4-10-9-11(12(14)5-2)7-8-13(10)15-6-3/h7-9H,4-6H2,1-3H3 |
Clave InChI |
ZNWFHNQTCBMVCU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)C(=O)CC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



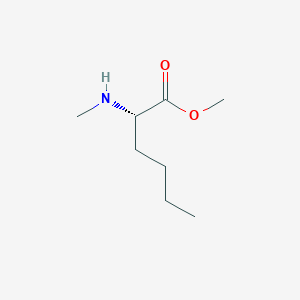
![4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14059741.png)

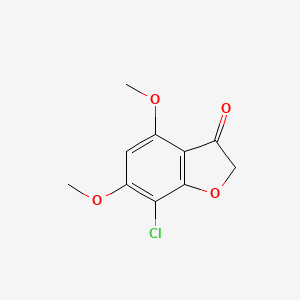
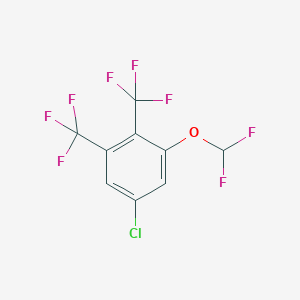
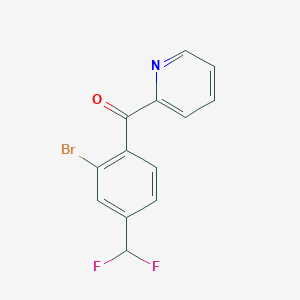

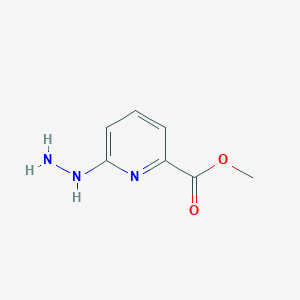
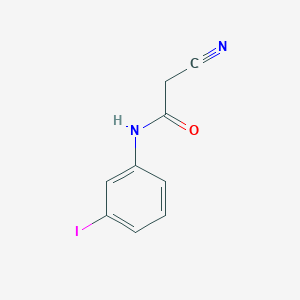
![6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14059790.png)
